molecular formula C12H24ClNO2 B1397375 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride CAS No. 1220021-64-6

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Cat. No.: B1397375
CAS No.: 1220021-64-6
M. Wt: 249.78 g/mol
InChI Key: WBMIUFWBVAISRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride typically involves the esterification of 3-methylbutanoic acid with 2-(2-piperidinyl)ethanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent salt formation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Piperidinyl)ethyl acetate hydrochloride
  • 2-(2-Piperidinyl)ethyl propanoate hydrochloride
  • 2-(2-Piperidinyl)ethyl butanoate hydrochloride

Uniqueness

2-(2-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the 3-methylbutanoate moiety can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar piperidine derivatives .

Properties

IUPAC Name

2-piperidin-2-ylethyl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-6-11-5-3-4-7-13-11;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMIUFWBVAISRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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